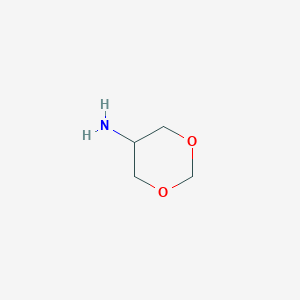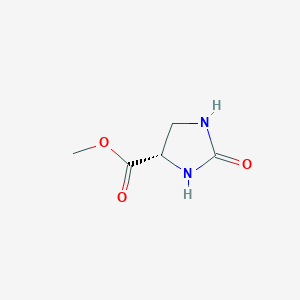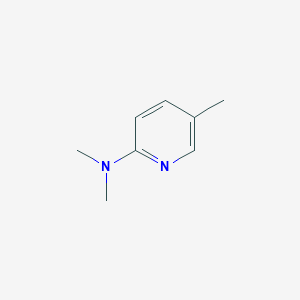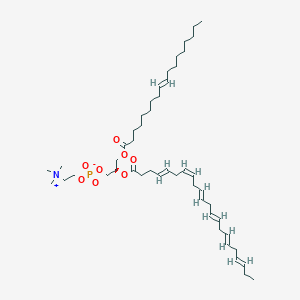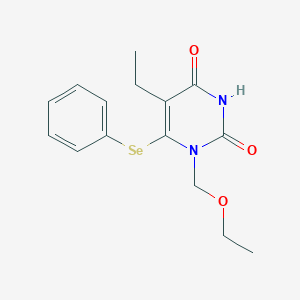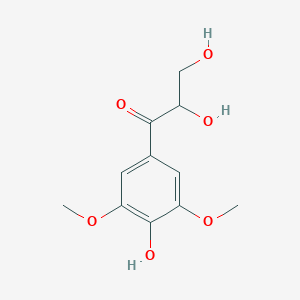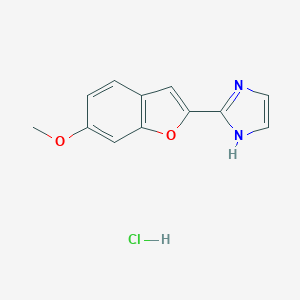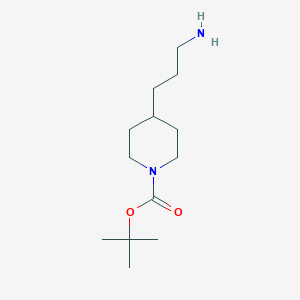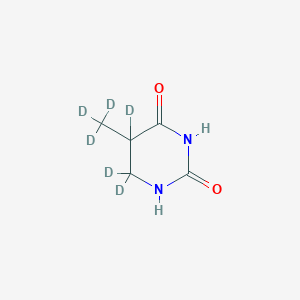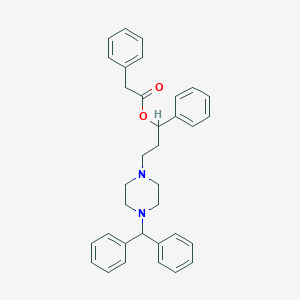
3-(4-(Diphenylmethyl)-1-piperazinyl)-1-phenylpropyl benzeneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Diphenylmethyl)-1-piperazinyl)-1-phenylpropyl benzeneacetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPPB or DPPB-Ac. It belongs to the class of benzeneacetates and is a derivative of piperazine.
Wirkmechanismus
The mechanism of action of DPPB is not well understood. However, it is believed to act as a partial agonist for the dopamine D4 receptor. This means that it can activate the receptor, but not to the same extent as the natural ligand dopamine. DPPB has also been found to have a modulatory effect on the activity of other GPCRs, such as the serotonin 5-HT2A receptor.
Biochemische Und Physiologische Effekte
DPPB has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum of the brain, which are areas implicated in reward and motivation. DPPB has also been found to enhance the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPPB in lab experiments is its high selectivity and affinity for the dopamine D4 receptor. This allows for the specific targeting of this receptor in studies related to neuropsychiatric disorders. DPPB is also a fluorescent probe, which makes it a valuable tool for imaging biological systems.
However, there are also some limitations to using DPPB in lab experiments. One of the main limitations is its poor solubility in aqueous solutions. This can make it difficult to use in certain experimental setups. Additionally, the mechanism of action of DPPB is not well understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research related to DPPB. One area of research is the development of more potent and selective ligands for the dopamine D4 receptor. This could lead to the development of new treatments for neuropsychiatric disorders.
Another area of research is the use of DPPB as a tool for studying the function and pharmacology of other GPCRs. This could lead to a better understanding of the role of these receptors in various physiological processes.
Finally, there is potential for the use of DPPB as a fluorescent probe for imaging biological systems. Further research in this area could lead to the development of new imaging techniques that could be used in various fields, such as medicine and biology.
Conclusion:
In conclusion, DPPB is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly used as a ligand for the dopamine D4 receptor and as a fluorescent probe for imaging biological systems. While there are some limitations to using DPPB in lab experiments, its high selectivity and affinity for the dopamine D4 receptor make it a valuable tool for studying neuropsychiatric disorders. Further research in this area could lead to the development of new treatments for these disorders and a better understanding of the role of GPCRs in various physiological processes.
Synthesemethoden
The synthesis of DPPB involves the reaction of 1-phenyl-3-(4-(diphenylmethyl)piperazin-1-yl)propan-1-one with benzeneacetic acid in the presence of a base. The reaction takes place in a solvent, typically dichloromethane, and is carried out under reflux conditions. The product is then purified using column chromatography to obtain pure DPPB.
Wissenschaftliche Forschungsanwendungen
DPPB has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a ligand for G protein-coupled receptors (GPCRs). DPPB has been found to have a high affinity for the dopamine D4 receptor, which is implicated in various neuropsychiatric disorders such as schizophrenia and bipolar disorder. Therefore, DPPB can be used as a tool to study the function and pharmacology of this receptor.
Another area of research is the use of DPPB as a fluorescent probe for imaging biological systems. DPPB has a unique fluorescence property that allows it to selectively bind to certain biomolecules, such as DNA and proteins. This makes it a valuable tool for studying the localization and dynamics of these biomolecules in living cells.
Eigenschaften
CAS-Nummer |
149848-11-3 |
|---|---|
Produktname |
3-(4-(Diphenylmethyl)-1-piperazinyl)-1-phenylpropyl benzeneacetate |
Molekularformel |
C34H36N2O2 |
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
[3-(4-benzhydrylpiperazin-1-yl)-1-phenylpropyl] 2-phenylacetate |
InChI |
InChI=1S/C34H36N2O2/c37-33(27-28-13-5-1-6-14-28)38-32(29-15-7-2-8-16-29)21-22-35-23-25-36(26-24-35)34(30-17-9-3-10-18-30)31-19-11-4-12-20-31/h1-20,32,34H,21-27H2 |
InChI-Schlüssel |
IDJWQLULMCXPKL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1CN(CCN1CCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyme |
Benzeneacetic acid, 3-(4-(diphenylmethyl)-1-piperazinyl)-1-phenylpropy l ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



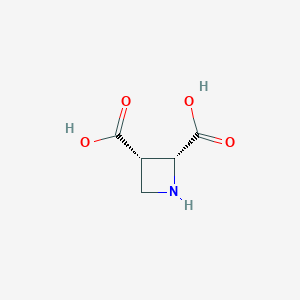
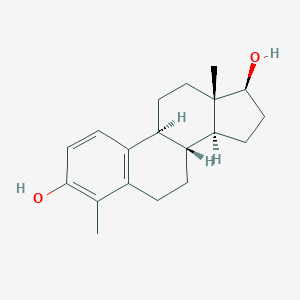
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)
